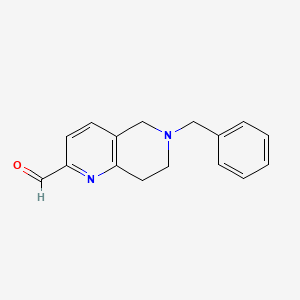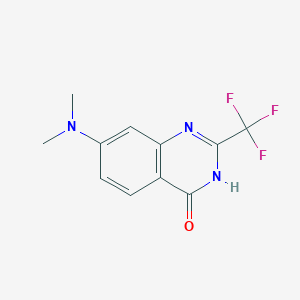![molecular formula C11H5F3N2O2 B11862189 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one is a heterocyclic compound that features a trifluoromethyl group attached to an isoxazoloquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoromethylated isoxazole derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
化学反応の分析
Types of Reactions
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced isoxazoloquinolines, and substituted trifluoromethyl compounds .
科学的研究の応用
8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to form stable complexes with its targets, leading to significant biological effects .
類似化合物との比較
Similar Compounds
Isoxazolo[5,4-b]pyridine derivatives: These compounds share a similar isoxazole core but differ in their substitution patterns and biological activities.
Trifluoromethylated quinolines: These compounds have a trifluoromethyl group attached to a quinoline core, similar to 8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one.
Uniqueness
This compound is unique due to its specific combination of the isoxazole and quinoline moieties, along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H5F3N2O2 |
|---|---|
分子量 |
254.16 g/mol |
IUPAC名 |
8-(trifluoromethyl)-1H-[1,2]oxazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C11H5F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9-7(4-15-8)10(17)18-16-9/h1-4,16H |
InChIキー |
WZVQHTNBTKBLGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C3C(=C2C=C1C(F)(F)F)NOC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



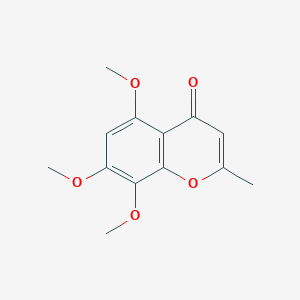


![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)

![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
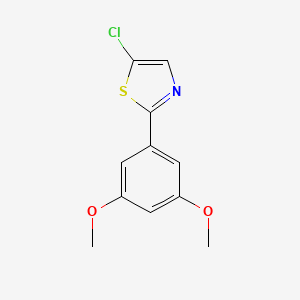
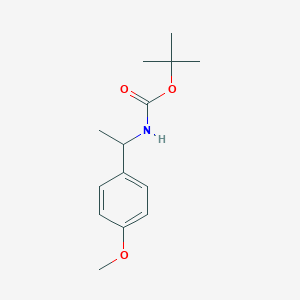
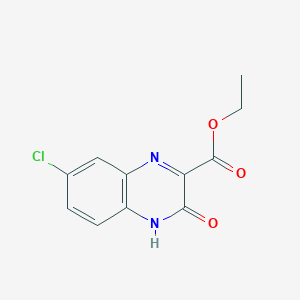

![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)
